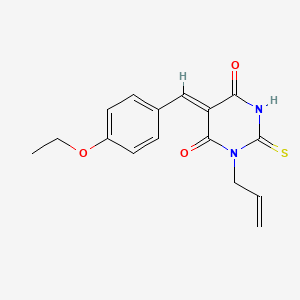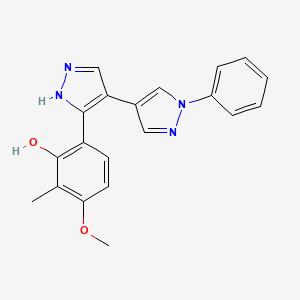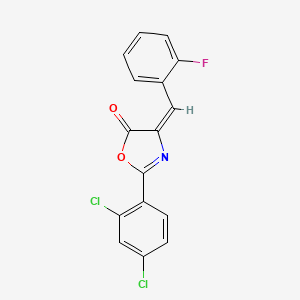
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as CMF-018, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea involves the disruption of the microtubule network. Microtubules are essential components of the cytoskeleton and are involved in various cellular processes, including cell division and intracellular transport. N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea binds to the colchicine-binding site of tubulin, which leads to the destabilization of microtubules. This destabilization results in the inhibition of cell division and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. Moreover, N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to be well-tolerated in animal models, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea is its broad-spectrum anti-cancer activity. It has shown efficacy against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory and anti-viral properties, which make it a potential candidate for the treatment of inflammatory and viral diseases.
One of the limitations of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea is its poor solubility in water, which can limit its bioavailability. Moreover, the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea involves the disruption of the microtubule network, which can lead to toxicity in normal cells. Therefore, further studies are needed to determine the optimal dose and administration route of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea.
Future Directions
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea. One direction is to develop analogs of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea with improved pharmacokinetic properties and reduced toxicity. Another direction is to study the efficacy of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea in combination with other anti-cancer drugs. Moreover, further studies are needed to determine the potential of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea in the treatment of viral and inflammatory diseases. Finally, the development of a targeted drug delivery system for N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea can improve its bioavailability and reduce toxicity in normal cells.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea as a white solid with a high yield. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network. Moreover, N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to be effective in reducing the growth of cancer cells in animal models.
N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
In addition, N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its anti-viral properties. It has been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro. N-(3-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)thiourea has also been shown to inhibit the entry of HCV into host cells.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c1-10-13(16)3-2-4-14(10)19-15(20)18-9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFMOULOCVAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)



![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)
![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)


